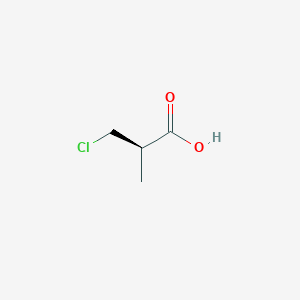
(2R)-3-Chloro-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
CH3CH2COOH+SOCl2→CH3CH2COCl+SO2+HCl
The resulting acyl chloride can then be hydrolyzed to yield ®-3-Chloro-2-methylpropanoic acid.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloro-2-methylpropanoic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 2-methylpropanoic acid.
Reduction Reactions: The compound can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of ®-3-Chloro-2-methylpropanoic acid can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: NaOH in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Methylpropanoic acid.
Reduction: 3-Chloro-2-methylpropanol.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
®-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which ®-3-Chloro-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
3-Chloropropanoic acid: Similar structure but lacks the methyl group.
2-Chloropropanoic acid: Chlorine atom is positioned differently.
3-Chloro-2-methylbutanoic acid: Contains an additional carbon in the chain.
Uniqueness: ®-3-Chloro-2-methylpropanoic acid is unique due to its chiral nature and specific positioning of the chlorine atom and methyl group
Properties
CAS No. |
82340-62-3 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(2R)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
AWSSTZZQBPIWKZ-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CCl)C(=O)O |
Canonical SMILES |
CC(CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















